CoA-disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

CoA-disulfide, or coenzyme A disulfide, is a compound resulting from the oxidation of two molecules of coenzyme A. Coenzyme A is critical in various biochemical pathways, particularly in fatty acid metabolism and the citric acid cycle. The formation of CoA-disulfide represents a key redox state in cellular processes, acting as a marker for oxidative stress and influencing metabolic regulation.

- Oxidation and Reduction: CoA-disulfide can be reduced back to coenzyme A using reducing agents such as dithiothreitol or 2-mercaptoethanol. This reduction is catalyzed by the enzyme CoA-disulfide reductase, which also utilizes NAD(P)+ as a cofactor .

- Substitution Reactions: The disulfide bond in CoA-disulfide can be cleaved, allowing for substitution reactions where other functional groups can replace the disulfide bond.

Common reagents involved include:

- Reducing Agents: Dithiothreitol, 2-mercaptoethanol.

- Oxidizing Agents: Hydrogen peroxide, molecular oxygen.

CoA-disulfide plays a significant role in cellular redox homeostasis. It acts as an antioxidant under stress conditions by forming mixed disulfides with proteins, a process termed CoAlation. This modification alters the molecular mass and activity of proteins, preventing irreversible oxidation of sulfhydryl groups. Studies have shown that CoA-disulfide can influence various metabolic pathways and signaling mechanisms in response to oxidative stress .

CoA-disulfide can be synthesized through various methods:

- Chemoenzymatic Synthesis: This involves the symmetrical disulfide of pantetheine and utilizes enzymes from the coenzyme A salvage pathway, including pantetheine kinase and phosphopantetheine adenyltransferase. This method avoids unwanted oxidation by-products.

- Industrial Production: Large-scale fermentation processes using genetically engineered microorganisms are common for producing coenzyme A, which is then oxidized to form CoA-disulfide. This method is optimized for yield and purity.

CoA-disulfide has diverse applications across several fields:

- Biochemistry: Used as a reagent in biochemical assays and studies on redox reactions.

- Medicine: Investigated for therapeutic effects related to oxidative stress and metabolic disorders.

- Industry: Employed in pharmaceutical production and as a stabilizing agent in various industrial processes .

Research on CoA-disulfide has highlighted its role in protein modifications under oxidative stress conditions. The covalent attachment of CoA to cysteine residues in proteins alters their function and stability. Studies have demonstrated that different proteins can be selectively modified by CoA or glutathione during oxidative stress, indicating unique regulatory roles for these compounds .

CoA-disulfide shares similarities with several compounds derived from coenzyme A:

| Compound Name | Description | Unique Features |

|---|---|---|

| Coenzyme A | The reduced form essential for fatty acid metabolism and the citric acid cycle. | Active form involved directly in metabolic pathways. |

| Acetyl-CoA | A derivative involved in fatty acid synthesis and oxidation. | Key substrate for energy production and biosynthesis. |

| Succinyl-CoA | Another derivative playing a role in the citric acid cycle. | Involved in energy metabolism and amino acid synthesis. |

Uniqueness of CoA-disulfide: Unlike other derivatives of coenzyme A, CoA-disulfide is unique due to its ability to form disulfide bonds with proteins, contributing significantly to cellular defense mechanisms against oxidative stress .

Molecular Architecture of Coenzyme A-Disulfide

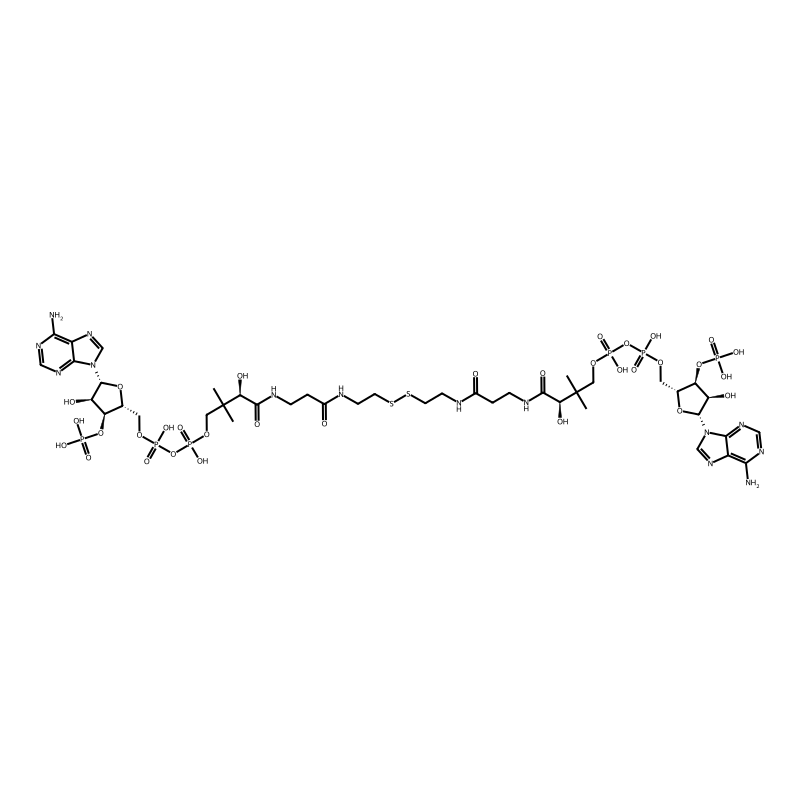

Coenzyme A-disulfide represents an organic disulfide compound formed through the oxidative dimerization of coenzyme A molecules [1]. The compound exhibits the molecular formula C₄₂H₇₀N₁₄O₃₂P₆S₂ with a molecular weight of 1533.1 grams per mole [1]. This dimeric structure results from the formation of a disulfide bridge between two coenzyme A molecules, creating a symmetrical compound that maintains the essential structural features of its constituent monomers [1].

The overall architecture of coenzyme A-disulfide incorporates two complete coenzyme A units linked through their terminal thiol groups via a disulfide bond [1] [3]. Each constituent coenzyme A molecule contributes its adenosine diphosphate moiety, pantetheine tail, and associated phosphate groups to the final dimeric structure [3]. The compound serves as the oxidized form of coenzyme A and functions as a substrate for coenzyme A-disulfide reductase enzymes in various biological systems [2] [6].

Two-Dimensional Structural Features and Functional Groups

The two-dimensional structural representation of coenzyme A-disulfide reveals multiple distinct functional domains arranged symmetrically around the central disulfide linkage [1]. The adenine nucleobase components occupy terminal positions within each monomeric unit, featuring characteristic purine ring systems with amino substituents at the 6-position [1] [5]. These adenine moieties participate in π-π stacking interactions and cation-π interactions with protein residues when the compound binds to enzymatic sites [5].

The ribose sugar units within each coenzyme A component contain hydroxyl groups at the 2' and 3' positions, with the 3' position bearing a phosphate group [1] [5]. The 5' carbon of each ribose connects to a pyrophosphate linkage, which serves as a critical recognition element for enzymatic interactions [5]. This pyrophosphate moiety provides multiple negative charges that facilitate electrostatic interactions with positively charged amino acid residues in binding proteins [5].

The pantetheine arms extend from the pyrophosphate groups and contain multiple functional elements including an amide linkage, a secondary alcohol, gem-dimethyl groups, and another amide connection leading to the β-alanine and cysteamine portions [1] [3]. The terminal cysteamine groups form the disulfide bridge that defines the compound's oxidized state [1] [6]. This disulfide linkage represents the primary redox-active center of the molecule and determines its thermodynamic and kinetic properties [6] [13].

Table 1: Key Functional Groups in Coenzyme A-Disulfide

| Functional Group | Position | Chemical Environment | Binding Interactions |

|---|---|---|---|

| Adenine base | Terminal | 6-aminopurine | π-π stacking, hydrogen bonding [5] |

| 3'-Phosphate | Ribose | Dihydrogen phosphate | Electrostatic, solvent exposure [5] |

| Pyrophosphate | 5' linkage | Trihydrogen pyrophosphate | Salt bridges, metal coordination [5] |

| Pantothenate | Central chain | Amide, alcohol, gem-dimethyl | Hydrophobic interactions [5] |

| Disulfide bridge | Terminal | Cysteine-cysteine | Redox reactions [1] [6] |

Three-Dimensional Conformational Dynamics and Stability

The three-dimensional structure of coenzyme A-disulfide exhibits significant conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on its chemical environment [7] [9]. Nuclear magnetic resonance and crystallographic studies have identified both extended and bent conformations for the coenzyme A components within the dimeric structure [7]. This conformational plasticity enables the compound to interact effectively with diverse protein binding sites and enzymatic active centers [7] [9].

The adenosine diphosphate moieties typically adopt conformations where the adenine bases orient toward protein interiors while the 3'-phosphate groups remain solvent-exposed [5] [7]. The pantetheine tails demonstrate remarkable flexibility, with the ability to extend linearly or fold into more compact arrangements based on stabilizing interactions with surrounding amino acid residues [7] [9]. The central disulfide bond introduces conformational constraints that influence the overall molecular geometry and stability [7].

Molecular dynamics simulations reveal that the disulfide bridge serves as a pivot point for conformational changes, allowing each coenzyme A unit to undergo independent rotational and translational movements while remaining covalently linked [7]. The presence of alternating polar and non-polar residues in protein binding environments stabilizes specific conformational states through complementary interactions [7] [9]. Positively charged residues preferentially interact with the phosphate groups, while hydrophobic residues engage with the pantetheine backbone and gem-dimethyl substituents [7] [9].

The conformational stability of coenzyme A-disulfide depends critically on the integrity of the disulfide bond and the environmental conditions [7] [20]. Temperature and pH variations can induce conformational transitions that affect both the compound's binding affinity and its susceptibility to enzymatic reduction [20] [21]. The flexible nature of the molecule allows it to adapt to different binding modes within enzymatic active sites, facilitating diverse biological functions [7] [9].

Coenzyme A disulfide formation represents a fundamental oxidative modification that occurs when two coenzyme A molecules undergo dimerization through their sulfhydryl groups [1]. This process involves the oxidative coupling of the terminal thiol groups (-SH) of two coenzyme A molecules, resulting in the formation of a symmetric disulfide bridge and the generation of a dimeric structure with the molecular formula C₄₂H₇₀N₁₄O₃₂P₆S₂ [2].

The oxidative dimerization mechanism proceeds through a two-electron oxidation process where molecular oxygen serves as the primary oxidizing agent under physiological conditions [3]. The reaction can be represented as: 2 CoA-SH + ½O₂ → CoA-S-S-CoA + H₂O. This spontaneous oxidation is thermodynamically favorable due to the relatively high pKa value of 9.6 for the coenzyme A thiol group [4], which protects it from rapid oxidation under normal cellular conditions but allows for controlled oxidative modifications during cellular stress [5].

Metal ion catalysis significantly enhances the rate of coenzyme A disulfide formation. Transition metals such as iron (Fe²⁺) and copper (Cu²⁺) can catalyze the oxidative dimerization through redox cycling mechanisms [6]. These metal ions facilitate electron transfer from the thiol groups to molecular oxygen, generating reactive oxygen species as intermediates that promote disulfide bond formation. The presence of these catalytic metals in cellular environments can therefore accelerate coenzyme A disulfide accumulation during periods of oxidative stress.

Cellular oxidative stress conditions represent the primary physiological context for spontaneous coenzyme A disulfide formation [7]. Under normal cellular conditions, the reducing environment maintained by glutathione and other antioxidant systems prevents extensive disulfide formation. However, when cells experience oxidative stress from sources such as hydrogen peroxide, superoxide radicals, or xenobiotic compounds, the cellular redox balance shifts toward oxidizing conditions, promoting the spontaneous dimerization of coenzyme A [8].

The kinetics of oxidative dimerization are influenced by several factors including pH, temperature, ionic strength, and the presence of other redox-active compounds [9]. The rate of formation typically increases with higher pH values due to the increased proportion of deprotonated thiolate anions, which are more nucleophilic and reactive toward oxidizing species. Temperature elevation also accelerates the reaction rate, as observed in thermophilic organisms where coenzyme A disulfide formation occurs more readily [10].

| Parameter | Value | Conditions |

|---|---|---|

| Molecular Weight | 1533.1 g/mol | CoA-disulfide |

| Molecular Formula | C₄₂H₇₀N₁₄O₃₂P₆S₂ | CoA-disulfide |

| Charge at pH 7.3 | 8- (octaanion) | Physiological pH |

| Formation Rate | Enhanced by metals | Fe²⁺, Cu²⁺ catalysis |

| Optimal pH | >9.0 | Thiolate formation |

Enzymatic vs. Non-Enzymatic Formation Mechanisms

The formation of coenzyme A disulfide occurs through both enzymatic and non-enzymatic pathways, each with distinct mechanistic features and physiological significance [5]. Understanding these contrasting mechanisms is crucial for comprehending the regulation of cellular redox homeostasis and the role of coenzyme A in protective responses to oxidative stress.

Non-enzymatic formation mechanisms dominate under conditions of oxidative stress and represent spontaneous chemical processes [8]. The primary non-enzymatic pathway involves direct oxidation of coenzyme A by molecular oxygen or other oxidizing species present in the cellular environment. This process occurs without the involvement of specific enzymes and is driven by the thermodynamic favorability of disulfide bond formation. Reactive oxygen species such as hydrogen peroxide, hydroxyl radicals, and superoxide anions can directly oxidize coenzyme A thiols to form disulfide bonds [11].

Protein CoAlation represents a specialized form of non-enzymatic disulfide formation where coenzyme A forms mixed disulfides with cellular proteins [12] [13]. This process occurs when protein cysteine residues become oxidized to sulfenic acid intermediates, which are then attacked by the coenzyme A thiol group in a nucleophilic substitution reaction. The formation of these mixed disulfides serves as a protective mechanism, preventing irreversible overoxidation of critical protein cysteine residues [8].

Thiol-disulfide exchange reactions constitute another major non-enzymatic mechanism for coenzyme A disulfide formation [14]. These reactions involve the nucleophilic attack of a thiolate anion on an existing disulfide bond, resulting in the exchange of thiol partners. The process can be represented as: R₁-S-S-R₂ + R₃-S⁻ → R₁-S-S-R₃ + R₂-S⁻. This mechanism allows for the interconversion between different disulfide species and enables the formation of coenzyme A disulfides from other cellular disulfides [15].

Enzymatic formation mechanisms involve specific enzymes that catalyze the oxidation of coenzyme A under controlled conditions [9]. While direct enzymatic synthesis of coenzyme A disulfide is less common than enzymatic reduction, certain enzymatic systems can promote disulfide formation. These include enzymes that generate reactive oxygen species as byproducts of their normal catalytic activity, thereby creating local oxidizing environments that favor coenzyme A disulfide formation.

Chemoenzymatic synthesis approaches have been developed for laboratory preparation of coenzyme A disulfide [9]. These methods utilize the coenzyme A salvage pathway enzymes (pantetheine kinase, phosphopantetheine adenyltransferase, and dephospho-coenzyme A kinase) to convert pantethine (the disulfide form of pantetheine) directly to coenzyme A disulfide. This approach avoids the need to protect the reactive sulfhydryl groups during synthesis and yields coenzyme A disulfide as a more stable product compared to free coenzyme A [9].

Substrate specificity differences between enzymatic and non-enzymatic mechanisms are significant [10]. Non-enzymatic formation is relatively non-specific and can occur with various coenzyme A derivatives and related thiols. In contrast, enzymatic systems often display strict substrate specificity, with coenzyme A disulfide reductases showing preference for the natural homodimeric substrate over other disulfide compounds [16].

| Mechanism Type | Rate Control | Specificity | Physiological Context |

|---|---|---|---|

| Non-enzymatic | Chemical kinetics | Low specificity | Oxidative stress |

| Protein CoAlation | Protein reactivity | Moderate specificity | Redox protection |

| Thiol-disulfide exchange | Thermodynamic | Variable | General redox |

| Enzymatic | Enzyme kinetics | High specificity | Controlled synthesis |

Regulatory differences between enzymatic and non-enzymatic mechanisms reflect their distinct physiological roles [5]. Non-enzymatic formation is primarily regulated by the cellular redox state and the availability of oxidizing species. When cells experience oxidative stress, the increased concentration of reactive oxygen species drives spontaneous coenzyme A disulfide formation. Enzymatic mechanisms, by contrast, are subject to more sophisticated regulatory controls including allosteric regulation, post-translational modifications, and transcriptional control of enzyme expression [17].

Degradation Pathways and Turnover Dynamics

The degradation of coenzyme A disulfide occurs through multiple distinct pathways that collectively regulate its cellular concentration and maintain redox homeostasis [18]. These pathways involve both direct enzymatic reduction back to free coenzyme A and alternative degradation routes that break down the molecule into smaller metabolic intermediates.

Coenzyme A disulfide reductase systems represent the primary enzymatic pathway for coenzyme A disulfide degradation [16]. These flavoprotein enzymes catalyze the reduction of coenzyme A disulfide using nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as electron donors. The general reaction follows: CoA-S-S-CoA + NAD(P)H + H⁺ → 2 CoA-SH + NAD(P)⁺. This reaction is thermodynamically favorable and represents the most direct route for regenerating free coenzyme A from its oxidized form [19].

Bacterial coenzyme A disulfide reductase systems have been extensively characterized in several organisms. In Staphylococcus aureus, the enzyme exhibits a pH optimum of 7.5-8.0 and demonstrates preference for NADPH over NADH, with Km values of 2 μM and 16 μM respectively [16]. The enzyme operates through a unique mechanism involving a single active-site cysteine residue (Cys43) that forms a mixed disulfide intermediate with coenzyme A during catalysis [20]. This mechanism differs significantly from other disulfide reductases that typically employ pairs of cysteine residues for electron transfer.

Hyperthermophilic coenzyme A disulfide reductases from organisms such as Pyrococcus horikoshii display distinct kinetic properties adapted to extreme temperature conditions [10]. These enzymes show optimal activity at elevated temperatures (75°C) with kcat values of 7.2 s⁻¹ for NADPH. The enzyme demonstrates dual cofactor specificity, efficiently utilizing both NADPH and NADH, though with different kinetic parameters. The Km for NADPH is approximately eightfold lower than for NADH, indicating preferential binding of the phosphorylated cofactor [10].

Nudix hydrolase degradation pathways provide alternative routes for coenzyme A disulfide breakdown through hydrolytic cleavage [21]. These enzymes cleave the diphosphate bond within the coenzyme A structure, producing 3',5'-adenosine diphosphate and 4'-phosphopantetheine as products. In Escherichia coli, two Nudix enzymes (NudC and NudL) have been identified as capable of coenzyme A degradation. NudC demonstrates broader substrate specificity and hydrolyzes coenzyme A with a kcat of 0.21 s⁻¹, while NudL shows specific activity toward coenzyme A and related molecules but at significantly slower rates compared to eukaryotic orthologs [21].

Mammalian degradation systems involve multiple compartmentalized pathways [18]. Peroxisomal Nudix hydrolases (Nudt7 and Nudt19) specifically target coenzyme A and acyl-coenzyme A species, contributing to the regulation of subcellular coenzyme A pools [22]. These enzymes play crucial roles in maintaining metabolic flexibility by modulating coenzyme A availability in response to nutritional status. Nudt7 knockout studies demonstrate significant effects on hepatic lipid metabolism and bile acid composition [23].

Pantetheinase-mediated degradation represents the terminal step in extracellular coenzyme A breakdown [24]. This pathway involves the hydrolysis of pantetheine (derived from coenzyme A degradation) to pantothenic acid and cysteamine. The reaction is catalyzed by members of the pantetheinase enzyme family (vanin-1, vanin-2, and vanin-3), which are inhibited by disulfide compounds including coenzyme A disulfide [25]. This inhibition suggests a regulatory mechanism where coenzyme A disulfide levels can modulate the salvage pathway for coenzyme A biosynthesis.

| Enzyme System | Organism | Km (μM) | kcat (s⁻¹) | Temperature (°C) | Cofactor Preference |

|---|---|---|---|---|---|

| CoADR | S. aureus | 11 (CoA-disulfide) | Not specified | 25 | NADPH > NADH |

| CoADR | P. horikoshii | Not specified | 7.2 | 75 | NADPH ≈ NADH |

| CoADR | B. anthracis | 2-6 (CoA-disulfide) | 27-29 | Not specified | NADPH |

| NudC | E. coli | Not specified | 0.21 | 37 | Not applicable |

| NudL | E. coli | Not specified | <<0.21 | 37 | Not applicable |

Turnover dynamics and regulation of coenzyme A disulfide degradation are tightly linked to cellular metabolic status [26]. During periods of high metabolic activity or oxidative stress, the demand for free coenzyme A increases, leading to enhanced activity of coenzyme A disulfide reductase systems. Conversely, under conditions where coenzyme A pools are adequate, degradation pathways may be downregulated to prevent excessive depletion of the oxidized form.

Half-life considerations for coenzyme A disulfide in cellular systems depend on the relative activities of formation and degradation pathways [27]. In bacterial systems with active coenzyme A disulfide reductases, the half-life of coenzyme A disulfide is relatively short, ensuring rapid regeneration of the reduced cofactor. However, in systems lacking these specific reductases or under conditions of reductase inhibition, coenzyme A disulfide can accumulate to significant levels.